2-(Trifluoromethyl)-2-indanol

Description

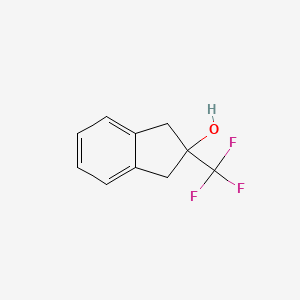

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-dihydroinden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9(14)5-7-3-1-2-4-8(7)6-9/h1-4,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGOHENPQPGQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Trifluoromethyl 2 Indanol and Analogous Structures

General Approaches to the Indanol Skeleton and Trifluoromethyl Group Incorporation

The construction of the indane framework, a bicyclic structure consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is a well-established area of organic synthesis. When targeting trifluoromethylated indanols, the trifluoromethyl group can either be incorporated into the starting materials prior to cyclization or introduced at a later stage.

Electrophilic Cyclization Strategies for Indene/Indane Scaffolds

Electrophilic cyclization is a powerful method for the construction of the indane core. This approach typically involves an intramolecular reaction where an electron-rich aromatic ring is attacked by an electrophilic carbon center to form the five-membered ring.

One of the primary methods for synthesizing trifluoromethyl-substituted indanes involves the acid-mediated electrophilic Friedel–Crafts cyclization of precursors already containing the trifluoromethyl group. mdpi.com For instance, trifluoromethylated β-phenyl ketones and alcohols can undergo intramolecular Friedel–Crafts alkylation to yield 1-trifluoromethylindanes. mdpi.com The reaction of trifluoromethylated β-diketones with benzene in the presence of a strong acid like triflic acid (TfOH) can produce 1-trifluoromethyl-indanes stereoselectively. mdpi.com Similarly, trifluoromethylated allyl alcohols react with arenes such as pseudocumene and mesitylene (B46885) to form 1-trifluoromethyl-indanes. mdpi.com

Another approach involves the intramolecular 1,3-dipolar cycloaddition of nitrones derived from ortho-substituted 1,1,1-trifluoromethylstyrenes. This method leads to tricyclic fused isoxazolidines, which can be further transformed into fluorinated 1,3-amino alcohols, demonstrating the utility of cyclization strategies with trifluoromethylated precursors. figshare.com

Friedel-Crafts Alkylation and Acylation Routes for Indanone Synthesis

The Friedel-Crafts reaction is a cornerstone in the synthesis of indanones, which are common precursors to indanols. Intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides is a widely used method to construct the 1-indanone (B140024) skeleton. nih.govresearchgate.netresearchgate.net This reaction is typically promoted by strong Brønsted or Lewis acids. nih.govresearchgate.net

For the synthesis of trifluoromethylated indanones, a notable approach is the reaction of 3-(trifluoromethyl)crotonic acid with arenes in a Brønsted superacid, such as triflic acid. mdpi.com This reaction proceeds via an initial intermolecular Friedel-Crafts acylation to form 1-aryl-3-trifluoromethyl-butenones, which then undergo intramolecular cyclization at elevated temperatures to yield the corresponding trifluoromethyl-indanones. mdpi.com The choice of acid catalyst is crucial, with superacids like triflic acid often being necessary for the cyclization of deactivated substrates. nih.gov Niobium pentachloride (NbCl5) has also been shown to be an effective Lewis acid for this transformation, acting as both a reagent to form the acyl chloride in situ and as a catalyst for the cyclization. researchgate.net

| Starting Material | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| 3-Arylpropionic acids | Tb(OTf)3 | 1-Indanones | researchgate.net |

| 3-(Trifluoromethyl)crotonic acid and arenes | Triflic acid (TfOH) | Trifluoromethyl-indanones | mdpi.com |

| 3-Arylpropanoic acids | Niobium pentachloride (NbCl5) | 1-Indanones | researchgate.net |

Direct Trifluoromethylation Reactions Applied to Indanol Precursors or Related Substrates

An alternative and often more direct strategy for the synthesis of 2-(trifluoromethyl)-2-indanol involves the introduction of the trifluoromethyl group onto a pre-formed indanone or a related precursor. This can be achieved through nucleophilic, oxidative (electrophilic), or transition metal-catalyzed trifluoromethylation reactions.

Oxidative Trifluoromethylation Approaches (e.g., using CF₃SO₂Na, Umemoto's Reagents)

Oxidative trifluoromethylation, often referred to as electrophilic trifluoromethylation, involves the reaction of an enol or enolate with a reagent that serves as an electrophilic trifluoromethyl source. This approach is suitable for synthesizing α-trifluoromethyl ketones, which can then be reduced to the corresponding trifluoromethylated alcohols.

Sodium trifluoromethanesulfinate (CF₃SO₂Na) , also known as the Langlois reagent, can generate a trifluoromethyl radical under oxidative conditions. This radical can then react with styrenes in the presence of an organocatalyst and visible light to produce α-trifluoromethyl ketones. organic-chemistry.org

Umemoto's reagents , which are S-(trifluoromethyl)dibenzothiophenium salts, are powerful electrophilic trifluoromethylating agents. enamine.netresearchgate.netnih.gov They can react with β-keto esters in the presence of a base to yield α-trifluoromethyl-β-keto esters. researchgate.netbeilstein-journals.org Similarly, silyl (B83357) enol ethers react with Umemoto's reagents to give α-trifluoromethyl ketones. enamine.net

Togni's reagents , hypervalent iodine compounds, are another class of effective electrophilic trifluoromethylating agents. beilstein-journals.orgnih.govenamine.netwikipedia.org Togni's reagent II, in particular, is used for the direct trifluoromethylation of various nucleophiles. enamine.netwikipedia.org For instance, the β-keto ester derived from indanone can be trifluoromethylated using a Togni reagent to give the corresponding α-trifluoromethyl derivative. beilstein-journals.orgnih.gov These reagents can also be used in transition metal-catalyzed reactions. enamine.netwikipedia.org

| Reagent | Type | Application | Reference |

|---|---|---|---|

| CF₃SO₂Na (Langlois reagent) | Radical CF₃ source | Photooxidative keto-trifluoromethylation of styrenes. | organic-chemistry.org |

| Umemoto's Reagents | Electrophilic CF₃⁺ source | Trifluoromethylation of β-keto esters and silyl enol ethers. | enamine.netresearchgate.net |

| Togni's Reagents | Electrophilic CF₃⁺ source | Trifluoromethylation of β-keto esters and other nucleophiles. | beilstein-journals.orgnih.govenamine.netwikipedia.org |

Transition Metal-Catalyzed Trifluoromethylation (e.g., Copper-Catalyzed, Rhodium-Catalyzed)

Transition metal catalysis offers a versatile and efficient means of forming carbon-trifluoromethyl bonds under mild conditions.

Copper-catalyzed reactions have been developed for the trifluoromethylation of silyl enol ethers using electrophilic trifluoromethylating agents like Togni's reagent. organic-chemistry.orgnih.govsemanticscholar.org This method allows for the synthesis of α-trifluoromethyl ketones in good yields and tolerates a wide range of functional groups. organic-chemistry.orgnih.gov The reaction is believed to proceed through the formation of a trifluoromethyl radical. organic-chemistry.org Another copper-catalyzed approach involves the annulation-cyanotrifluoromethylation of 1,6-enynes to produce trifluoromethylated 1-indanones. frontiersin.org

Rhodium-catalyzed reactions have also been employed for the synthesis of trifluoromethylated indanones. A rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones provides a direct route to 3-trifluoromethylindanones. rsc.orgrsc.org This process involves a Claisen/retro-Claisen reaction sequence. rsc.orgrsc.org Additionally, rhodium(III) can catalyze the [3+2] annulation of benzimidates and aldimines with β-(trifluoromethyl)-α,β-unsaturated ketones to afford trifluoromethyl-substituted indenamines and aminoindanes. nih.gov

Stereoselective Synthesis of Trifluoromethylated Indanols

The synthesis of enantiomerically pure or enriched trifluoromethylated indanols is a significant challenge in medicinal and materials chemistry. The presence of the trifluoromethyl group at a stereogenic center introduces unique electronic and steric properties, often enhancing the biological activity and physical characteristics of the parent molecule. Consequently, various stereoselective synthetic methodologies have been developed to control the absolute and relative stereochemistry of these valuable compounds. These strategies primarily focus on the asymmetric reduction of ketone precursors, the use of chiral auxiliaries to direct diastereoselective transformations, catalytic asymmetric approaches, and stereoconvergent synthesis strategies.

Asymmetric Reduction of Ketone Precursors

The asymmetric reduction of prochiral ketones represents one of the most direct and efficient methods for accessing chiral alcohols. In the context of this compound, this involves the enantioselective reduction of 2-trifluoromethyl-2-indanone. A prominent and highly effective method for this transformation is the Noyori-Ikariya asymmetric transfer hydrogenation (ATH). chem-station.comnih.gov This reaction typically employs a ruthenium(II) catalyst bearing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and a hydrogen source, commonly a mixture of formic acid and triethylamine (B128534) or isopropanol (B130326). chem-station.comrsc.org

The mechanism of the Noyori-Ikariya ATH is understood to involve a metal-ligand bifunctional catalysis, where both the metal center and the amine ligand participate in the hydrogen transfer, leading to high levels of enantioselectivity. chem-station.com The stereochemical outcome of the reduction is determined by the chirality of the diamine ligand, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the corresponding alcohol. While specific data for the asymmetric reduction of 2-trifluoromethyl-2-indanone was not extensively detailed in the provided search results, the successful application of Noyori-Ikariya ATH to a wide range of prochiral α-CF3 ketones strongly suggests its applicability to this substrate. nih.gov High yields and excellent enantioselectivities (up to 96% ee) have been reported for the ATH of various α-trifluoromethyl ketones. researchgate.net

| Catalyst | Hydrogen Source | Substrate Scope | Enantiomeric Excess (ee) | Yield |

| RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/Et3N or NaOCHO/H2O/MeOH | Prochiral α-CF3 and α-SF5 ketones | Up to 96% | Up to 84% |

This table presents representative data for the Noyori-Ikariya asymmetric transfer hydrogenation of prochiral α-trifluoromethyl ketones, which is analogous to the reduction of 2-trifluoromethyl-2-indanone.

Diastereoselective Approaches (e.g., utilizing chiral auxiliaries)

Diastereoselective synthesis utilizing chiral auxiliaries is a powerful strategy for controlling stereochemistry. In this approach, a chiral auxiliary is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric synthesis, including aldol (B89426) reactions and alkylations. researchgate.netresearchgate.netwilliams.edu

While a direct application of a chiral auxiliary for the synthesis of this compound was not found in the provided search results, the principle can be illustrated by related chemistry. For instance, sulfur-based chiral auxiliaries derived from commercially available trans-1-amino-2-indanol have been used to prepare indene-based thiazolidinethiones. scielo.org.mx These auxiliaries have proven effective in diastereoselective acetate (B1210297) aldol reactions. scielo.org.mx This demonstrates the potential of using chiral auxiliaries attached to the indanone scaffold to control the stereoselective addition of a trifluoromethyl group or the diastereoselective reduction of a ketone precursor. The stereochemical bias is imparted by the steric hindrance of the auxiliary, which directs the approach of the reagent from the less hindered face.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) |

| Indene-based thiazolidinethione | Acetate aldol reaction | Propionaldehyde | High diastereoselectivity |

This table illustrates the application of a chiral auxiliary derived from an indanol backbone in a diastereoselective reaction, highlighting the potential of this strategy for the synthesis of chiral indanols.

Catalytic Asymmetric Approaches (e.g., Rhodium-Catalyzed Cyclopropanation of alkenes for related fluorinated rings)

Catalytic asymmetric synthesis provides an atom-economical and efficient route to chiral molecules. While the specific rhodium-catalyzed cyclopropanation of alkenes to form a trifluoromethylated indanol ring system was not detailed in the search results, the broader field of transition metal-catalyzed asymmetric synthesis offers relevant strategies. For instance, rhodium catalysts are known to be effective in the asymmetric synthesis of various heterocyclic compounds. researchgate.net

A more direct catalytic asymmetric approach to β-trifluoromethyl alcohols involves the reductive cross-coupling of acyl chlorides. A nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides has been developed for the enantioselective synthesis of α-trifluoromethylated ketones. organic-chemistry.org These ketones can then be reduced in a one-pot fashion to furnish the corresponding β-trifluoromethyl alcohols with excellent diastereoselectivity. organic-chemistry.org This method provides a powerful tool for constructing molecules with adjacent stereocenters, a structural motif present in this compound.

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Diastereoselectivity | Yield |

| Nickel/Chiral Ligand | Asymmetric Reductive Trifluoroalkylation/Reduction | Acyl Chlorides | High | Excellent | High |

This table summarizes a catalytic asymmetric approach to chiral β-trifluoromethyl alcohols, a class of compounds that includes this compound.

Stereoconvergent Synthesis Strategies

Stereoconvergent synthesis is a powerful strategy that converts a racemic mixture of a starting material into a single enantiomer of the product in theoretically 100% yield. This is achieved through a process called dynamic kinetic resolution (DKR). rsc.orgorganic-chemistry.org In DKR, the enantiomers of the racemic starting material are rapidly interconverted under the reaction conditions, while one enantiomer is selectively transformed into the product by a chiral catalyst.

An efficient stereoconvergent synthesis of homochiral β-CF3 benzylic alcohols, including cis-2-trifluoromethyl-1-indanol, has been achieved through the Noyori-Ikariya asymmetric transfer hydrogenation in a DKR process. The starting material, racemic 2-trifluoromethyl-1-indanone, undergoes in situ racemization, allowing the chiral ruthenium catalyst to continuously reduce the faster-reacting enantiomer to the desired alcohol. This method simultaneously establishes two adjacent stereocenters with high diastereoselectivity and enantioselectivity.

The reaction conditions typically involve the use of a (S,S)- or (R,R)-TsDPEN-Ru(II) catalyst in a formic acid/triethylamine mixture. This approach has been shown to produce cis-2-trifluoromethyl-1-indanol with excellent stereocontrol.

| Catalyst | Substrate | Product | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) of cis-isomer |

| (S,S)-TsDPEN-Ru(II) | Racemic 2-trifluoromethyl-1-indanone | (1R,2S)-2-trifluoromethyl-1-indanol | >99:1 | 99% |

This table presents specific data for the stereoconvergent synthesis of cis-2-trifluoromethyl-1-indanol via dynamic kinetic resolution coupled with asymmetric transfer hydrogenation.

Chemical Reactivity and Transformations of 2 Trifluoromethyl 2 Indanol and Its Derivatives

Reactions Involving the Hydroxyl Group (e.g., O-alkylation)

The tertiary hydroxyl group in 2-(Trifluoromethyl)-2-indanol is a key site for functionalization. One of the most common transformations is O-alkylation to form the corresponding ether derivatives. This reaction typically proceeds via a nucleophilic substitution mechanism where the alcohol is first converted into a better leaving group or the alkoxide is formed.

A general and widely used method for the O-alkylation of alcohols is the Williamson ether synthesis. organic-synthesis.com This method involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile and attacks an alkyl halide. For an unactivated alcohol like this compound, a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is typically required to generate the alkoxide. organic-synthesis.com The resulting 2-alkoxy-2-(trifluoromethyl)indane is formed upon the subsequent addition of an alkyl halide.

The reactivity of the hydroxyl group can also be enhanced by converting it into a better leaving group. libretexts.org Treatment with a strong acid can protonate the hydroxyl group, forming an oxonium ion, which can then be displaced by a nucleophile. However, this method is generally more applicable to primary and secondary alcohols and can be complicated by elimination reactions, especially with tertiary alcohols. A more controlled approach involves the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for subsequent nucleophilic substitution.

Recent advancements in the synthesis of trifluoromethyl ethers have also explored direct O-trifluoromethylation of alcohols. chemrevlett.comnih.gov While challenging, methods utilizing hypervalent iodine reagents as CF3-transfer agents have been developed. nih.gov Another approach involves the dehydroxytrifluoromethoxylation of alcohols, which can be promoted by systems like triphenylphosphine/diiodoethane in DMF, effectively activating the hydroxyl group for substitution with a trifluoromethoxide source. nih.gov

Table 1: General Conditions for O-Alkylation of Alcohols

| Method | Reagents | General Conditions | Applicability to this compound |

|---|---|---|---|

| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Alkyl Halide | Aprotic solvent (e.g., THF), 0 °C to room temperature | Applicable for the synthesis of 2-alkoxy-2-(trifluoromethyl)indanes. |

| Acid-Catalyzed Substitution | Alcohol, Strong Acid (e.g., HBr, HI) | Aqueous acid, often with heating | Prone to elimination side reactions due to the tertiary nature of the alcohol. |

| Sulfonate Ester Formation and Substitution | Alcohol, Sulfonyl Chloride (e.g., TsCl, MsCl), Base (e.g., Pyridine), Nucleophile | Two-step process; formation of sulfonate followed by substitution. | A versatile method for introducing a wide range of functional groups. |

Reactions Involving the Trifluoromethyl Group (e.g., electrophilic trifluoromethylation via ylides)

The trifluoromethyl group is generally considered to be chemically inert and stable, making its direct transformation challenging. However, its strong electron-withdrawing nature significantly influences the reactivity of the rest of the molecule. While direct reactions on the CF3 group of this compound are not common, the concept of electrophilic trifluoromethylation using ylides is a significant area of research in organofluorine chemistry. acs.orgorganic-chemistry.org

Trifluoromethyl-substituted sulfonium (B1226848) ylides have been developed as effective electrophilic trifluoromethylating reagents. acs.orgorganic-chemistry.org These ylides are typically synthesized through a rhodium-catalyzed carbenoid addition to a trifluoromethylthioether. acs.orgorganic-chemistry.org Once formed, these stable ylides can transfer a "CF3+" equivalent to a variety of nucleophiles, including β-ketoesters and aryl iodides. acs.orgorganic-chemistry.org Similarly, trifluoromethyl-substituted selenium ylides have been shown to be even more powerful electrophilic trifluoromethylating agents due to the weaker carbon-selenium bond. thieme.dethieme.deresearchgate.net

While a ylide is not typically generated from the trifluoromethyl group of an existing molecule like this compound to trifluoromethylate another substrate, derivatives of this compound could themselves be substrates for trifluoromethylation by these ylides. For instance, if a nucleophilic center is introduced into the indane ring system, it could potentially be trifluoromethylated using such a reagent.

The primary role of the trifluoromethyl group in this compound is to modify the electronic properties of the molecule, which in turn affects the reactivity of the hydroxyl group and the indane ring. For example, the electron-withdrawing nature of the CF3 group can influence the acidity of the hydroxyl proton and the reactivity of the aromatic ring in electrophilic substitution reactions.

Table 2: Examples of Electrophilic Trifluoromethylating Ylides

| Ylide Type | Precursors | Key Features | Reference |

|---|---|---|---|

| Sulfonium Ylide | Trifluoromethylthioether, Diazo compound, Rhodium catalyst | Stable, effective for trifluoromethylation of β-ketoesters and aryl iodides. | acs.orgorganic-chemistry.org |

| Selenium Ylide | 4-Nitrophenyl diazonium salt, Selenide | More powerful than sulfonium ylides, reacts with a broad range of nucleophiles. | thieme.dethieme.deresearchgate.net |

Transformations of the Indane Ring System

The indane ring system of this compound can undergo transformations at both the benzo-fused aromatic ring and the five-membered carbocyclic ring.

The benzene (B151609) ring of the indane system is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the directing effects of the substituents on the aromatic ring. In the case of this compound, the alkyl portion of the five-membered ring is an ortho-, para-directing group, while the trifluoromethyl group's influence must also be considered.

The trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. nih.gov This deactivation makes electrophilic aromatic substitution on trifluoromethyl-substituted benzene rings significantly more difficult, often requiring harsh reaction conditions. When substitution does occur, it is directed to the positions meta to the trifluoromethyl group.

The five-membered ring of this compound can also be chemically modified. A common reaction for alcohols is acid-catalyzed dehydration to form an alkene. In the case of this compound, dehydration would lead to the formation of 2-(trifluoromethyl)-1H-indene. This elimination reaction is often favored for tertiary alcohols.

The synthesis of trifluoromethyl-substituted indanes has been reviewed, with a key method being the construction of the indane core from trifluoromethylated precursors. mdpi.com For example, intramolecular Friedel-Crafts alkylation of trifluoromethylated β-phenyl ketones can yield 1-trifluoromethylindanes. mdpi.com Another approach involves the trifluoromethylation of an existing indane scaffold, such as the reaction of indan-1-one with Ruppert-Prakash reagent (CF3SiMe3) to give 1-(trifluoromethyl)indan-1-ol. mdpi.com These examples highlight the versatility of the indane system for the introduction and manipulation of trifluoromethyl groups.

Further derivatization can be achieved through reactions at the benzylic positions of the five-membered ring. For instance, benzylic bromination using N-bromosuccinimide (NBS) could potentially introduce a bromine atom at the 1- or 3-position, which can then serve as a handle for further synthetic transformations. masterorganicchemistry.com

Cascade and Tandem Reactions Facilitating Indanol Derivative Synthesis (e.g., trifluoromethyloximation/cyclization/elimination)

Cascade and tandem reactions offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single pot. nih.govmdpi.comnih.govrsc.orgresearchgate.netnih.gov In the context of trifluoromethylated compounds, these reactions can be designed to incorporate the trifluoromethyl group while simultaneously constructing the desired molecular framework.

An example of a relevant cascade reaction is the visible-light-induced radical trifluoromethylation/cyclization, which has been used to synthesize trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles. mdpi.com In this type of reaction, a trifluoromethyl radical is generated and adds to an unsaturated system, followed by an intramolecular cyclization to form a new ring. A similar strategy could be envisioned for the synthesis of trifluoromethylated indanol derivatives, where an appropriately substituted precursor undergoes a trifluoromethylation-initiated cyclization.

Another example is the enantioselective Michael/aldol (B89426) cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones to construct β-trifluoromethyl-cyclohexanones. rsc.org This demonstrates the potential of cascade reactions to create stereochemically complex trifluoromethylated cyclic systems.

A tandem trifluoromethyloximation/cyclization/elimination reaction has been developed for the synthesis of 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyls. This metal-free cascade process involves the addition of a trifluoromethyl radical and a nitrogen oxide source, followed by cyclization and elimination to form the heterocyclic ring. While this specific reaction does not produce indanols, it illustrates the power of cascade reactions involving trifluoromethyl sources to rapidly build molecular complexity.

Nucleophilic Aromatic Substitution (S_NAr) Reactions of Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. core.ac.ukresearchgate.netnih.govacgpubs.org The reaction proceeds through a two-step addition-elimination mechanism, and its rate is highly dependent on the presence of electron-withdrawing groups on the aromatic ring and a good leaving group (typically a halogen).

For a halogenated derivative, such as 4-fluoro-2-(trifluoromethyl)-2-indanol, the fluorine atom would be a good leaving group. The combined electron-withdrawing effects of the trifluoromethyl group and the fluorine atom would make the aromatic ring highly electrophilic, facilitating the attack of nucleophiles such as amines, alkoxides, and thiolates. The regioselectivity of the substitution would be governed by the position of the halogen and the stabilizing effect of the electron-withdrawing groups on the intermediate Meisenheimer complex. core.ac.uk

Table 3: Factors Influencing SNAr Reactions

| Factor | Influence on Reactivity | Relevance to Halogenated this compound Derivatives |

|---|---|---|

| Electron-Withdrawing Groups | Activate the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex. | The trifluoromethyl group is a strong electron-withdrawing group, which would activate the ring for SNAr. |

| Leaving Group | The rate of reaction is dependent on the nature of the leaving group, with F > Cl > Br > I. | Fluoro-substituted derivatives would be the most reactive substrates. |

| Position of Leaving Group | The leaving group should be ortho or para to a strong electron-withdrawing group for maximum activation. | A halogen at the 4- or 6-position would be activated by the overall electron-deficient nature of the ring. |

| Nucleophile | Stronger nucleophiles generally react faster. | A wide range of nucleophiles (amines, alkoxides, thiolates) could be employed. |

Applications in Asymmetric Synthesis and Catalysis

2-(Trifluoromethyl)-2-indanol and Related Indanols as Chiral Auxiliaries

Chiral auxiliaries are temporarily incorporated into a substrate to control the stereoselectivity of a subsequent reaction. The indanol scaffold has proven to be effective in this role, particularly in various carbon-carbon bond-forming reactions.

Application in Diastereoselective Enolate Alkylation Reactions

The diastereoselective alkylation of enolates is a fundamental method for the asymmetric synthesis of α-substituted carbonyl compounds. This strategy often employs a chiral auxiliary, such as an oxazolidinone, to create a chiral enolate. The auxiliary sterically blocks one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the less hindered face, thereby leading to the preferential formation of one diastereomer.

While chiral auxiliaries derived from indanols are effective in other asymmetric transformations, their application specifically in diastereoselective enolate alkylation is not extensively documented in prominent literature. Methodologies for this reaction are more commonly dominated by other well-established auxiliaries, such as those developed by Evans (oxazolidinones) and Ellman (tert-butanesulfinamide). The principles of this reaction, however, remain a cornerstone of asymmetric synthesis.

Application in Asymmetric Aldol (B89426) Reactions

In contrast to enolate alkylations, indanol-derived chiral auxiliaries have been successfully applied in asymmetric aldol reactions, particularly in reactions involving challenging trifluoromethyl ketones. A notable example involves a chiral acetate (B1210297) auxiliary derived from (1S,2R)-1-amino-2-indanol. rsc.orgmdpi.com This auxiliary was used to control the addition of a lithium enolate to a trifluoromethyl ketone, a key step in establishing a trifluoromethyl-substituted quaternary stereocenter. rsc.org

The reaction proceeded with a diastereomeric ratio (dr) of 78:22. rsc.orgmdpi.com Through a robust crystallization process, the major diastereomer was isolated in a 45% yield with its purity enhanced to a greater than 98.7:1.3 dr. rsc.orgmdpi.com The chiral auxiliary could then be cleaved and efficiently recovered for reuse. rsc.org This application highlights the utility of the rigid indanol backbone in creating a well-defined chiral environment to control the formation of new stereocenters. rsc.orgmdpi.com

Table 1: Asymmetric Acetate Aldol Reaction with an Indanol-Derived Auxiliary rsc.org

| Entry | Base | Lewis Acid | Diastereomeric Ratio (dr) |

| 1 | LiHMDS | None | 78:22 |

| 2 | LHMDS (in hexanes) | None | Not Selective |

| 3 | LiHMDS | TiCl₄ | Lower Selectivity |

| 4 | LiHMDS | ZnCl₂ | Lower Selectivity |

| 5 | LiHMDS | MgBr₂ | No Reaction |

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with up to four new stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. Derivatives of cis-1-amino-2-indanol have been shown to be highly effective auxiliaries in this context. mdpi.com

Specifically, acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols have been investigated as chiral dienophiles in Lewis acid-promoted Diels-Alder reactions with cyclopentadiene. These reactions proceeded with complete endo-selectivity, and the desired cycloadducts were obtained with high diastereoselectivity. mdpi.com For example, using TiCl₄ as the Lewis acid with a tosyl-protected aminoindanol (B8576300) auxiliary resulted in an 88% yield and a 92:8 diastereomeric ratio in favor of the desired endo product. The chiral auxiliary could be removed under mild hydrolysis conditions and recovered in high yield without any loss of optical purity. mdpi.com

Table 2: Lewis Acid Promoted Asymmetric Diels-Alder Reaction using an Aminoindanol-Derived Auxiliary mdpi.com

| Entry | Lewis Acid (Equiv.) | Solvent | Yield (%) | Diastereomeric Ratio (endo) |

| 1 | Et₂AlCl (1.2) | CH₂Cl₂ | 85 | 88:12 |

| 2 | TiCl₄ (1.2) | CH₂Cl₂ | 88 | 92:8 |

| 3 | SnCl₄ (1.2) | CH₂Cl₂ | 80 | 85:15 |

Derivatives as Chiral Auxiliaries (e.g., Trifluoromethylated Oxazolidines, Sulfonamides)

The core indanol structure can be modified to create a range of effective chiral auxiliaries. As demonstrated in the Diels-Alder reactions, sulfonamides derived from cis-1-amino-2-indanol are a prominent class of such derivatives. mdpi.com

Another important class of chiral auxiliaries containing the trifluoromethyl group are trifluoromethylated oxazolidines (Fox auxiliaries). These have been used in highly diastereoselective enolate alkylation and aldol reactions. However, these "Fox" auxiliaries are typically synthesized via the condensation of amino acids, such as serine, with trifluoroacetaldehyde (B10831) or trifluoroacetone. There is no prominent literature describing the synthesis of these specific oxazolidine (B1195125) auxiliaries directly from a this compound or related aminoindanol precursor.

This compound and Related Indanols as Chiral Ligands and Catalysts

In addition to their role as stoichiometric auxiliaries, indanol derivatives are crucial as chiral ligands in metal-catalyzed asymmetric reactions. Here, the indanol-based ligand coordinates to a metal center, and this chiral complex then catalyzes the reaction enantioselectively.

Ligands in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones to chiral secondary alcohols, employing a hydrogen donor like isopropanol (B130326) or formic acid. The effectiveness of this reaction relies heavily on the chiral ligand bound to the metal catalyst, typically ruthenium, rhodium, or iridium.

Derivatives of indane, particularly cis-1-aminoindan-2-ol, have been shown to be highly effective ligands in the ruthenium(II)-catalyzed transfer hydrogenation of various ketones. rsc.org In studies comparing a series of 1,2-amino alcohol derivatives, the ligand derived from cis-1-aminoindan-2-ol provided some of the highest asymmetric inductions reported for any amino alcohol ligand in this specific application. rsc.org The inherent rigidity of the fused-ring system of the indane backbone is believed to be crucial for achieving high levels of enantioselectivity in the resulting alcohol products. rsc.org

Table 3: Asymmetric Transfer Hydrogenation of Acetophenone using Indane-Derived Ligands rsc.org

| Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| (1R,2S)-cis-1-Aminoindan-2-ol | >98 | 95 |

| (1S,2R)-cis-1-Aminoindan-2-ol | >98 | 95 |

| (1R,2R)-trans-1-Aminoindan-2-ol | >98 | 83 |

Ligands for Enantioselective Alkynylation of Ketones

Chiral ligands derived from amino alcohols are crucial in the enantioselective alkynylation of ketones, a key reaction for synthesizing optically active propargylic alcohols. While direct application of this compound derivatives as ligands in this context is not extensively documented, the closely related field of enantioselective alkynylation of trifluoromethyl ketones provides strong evidence for their potential efficacy.

Research has demonstrated that chiral Schiff base ligands can effectively catalyze the addition of alkynes to trifluoromethyl ketones. For instance, a practical method has been developed using a chiral Schiff base in the presence of dimethylzinc (B1204448) (Me₂Zn), avoiding the need for other additives like titanium alkoxide. asianpubs.org In these reactions, various Schiff bases were tested, with one derived from a salicyl ketone bearing two trifluoromethyl groups and (S)-(+)-tert-leucinol showing high enantioselectivity (64% ee) and excellent yield (97%). asianpubs.org This system successfully produced a range of CF₃-substituted tertiary propargyl alcohols with moderate to good enantioselectivities, reaching up to 66% ee. asianpubs.org

The results highlight that the presence of trifluoromethyl groups on the ligand framework can be advantageous. This suggests that a chiral Schiff base ligand synthesized from a derivative of this compound, such as 2-amino-2-(trifluoromethyl)-1-indanol, could be a promising candidate for inducing asymmetry in the alkynylation of both standard and fluorinated ketones.

Table 1: Enantioselective Alkynylation of 2,2,2-Trifluoroacetophenone with Phenylacetylene using various Chiral Schiff Base Ligands Data sourced from related studies on trifluoromethyl ketones.

| Ligand | Additive | Yield (%) | ee (%) |

| Schiff Base 4g | Me₂Zn | 97 | 64 |

| Schiff Base 4g | Et₂Zn | 12 | 8 |

| Schiff Base 4g | Ph₂Zn | 96 | 14 |

Ligands in Metal-Catalyzed Asymmetric Reactions (e.g., Pd(II)-catalyzed alkylative ring opening with trifluoromethyl P-stereogenic ligands)

The development of novel chiral ligands is central to advancing metal-catalyzed asymmetric reactions. P-stereogenic phosphines, which have a chiral phosphorus center, are a powerful class of ligands known for inducing high enantioselectivity in various transformations, including palladium-catalyzed reactions. semanticscholar.orgmdpi.com The introduction of a trifluoromethyl group to the phosphorus atom can significantly influence the ligand's electronic properties and steric profile.

However, a specific application of ligands derived from this compound in Pd(II)-catalyzed alkylative ring-opening reactions with trifluoromethyl P-stereogenic ligands could not be identified in the reviewed literature. While palladium-catalyzed asymmetric allylic trifluoromethylation and related reactions are known, the use of ligands originating from this particular indanol scaffold remains an unexplored area. nih.gov

Organocatalytic Applications (e.g., High-Pressure Mediated Reactions, cascade Michael/alkylation)

Derivatives of the indane framework featuring a trifluoromethyl group have shown significant promise in organocatalysis, particularly in complex cascade reactions. A notable example is the use of a diaminomethylenemalononitrile organocatalyst to promote an asymmetric cascade Michael/Michael reaction between a 2-(trifluoromethylmethylene)indane-1,3-dione and α-alkylidene succinimides. This reaction efficiently constructs spiroindane-1,3-dione derivatives containing four contiguous carbon stereocenters, including one with a trifluoromethyl substituent, in high yields and with excellent enantioselectivity (up to 94% ee).

This demonstrates the utility of the trifluoromethyl-indane skeleton in creating sterically congested and functionally rich molecules through organocatalysis. The electron-withdrawing trifluoromethyl group plays a crucial role in activating the Michael acceptor, facilitating the cascade process.

Table 2: Organocatalyzed Asymmetric Cascade Michael/Michael Reaction with 2-(Trifluoromethylmethylene)indane-1,3-dione

| Entry | α-Alkylidene Succinimide | Yield (%) | dr | ee (%) |

| 1 | R = Me | 92 | >20:1 | 92 |

| 2 | R = Et | 95 | >20:1 | 94 |

| 3 | R = n-Pr | 91 | >20:1 | 93 |

| 4 | R = i-Pr | 88 | >20:1 | 91 |

Furthermore, the application of high pressure has been shown to be an effective strategy for accelerating organocatalytic reactions involving trifluoromethyl ketones. In the enantioselective hydroxyalkylation of indoles with trifluoromethyl ketones catalyzed by cinchonidine, applying pressures of 400-900 MPa dramatically increased reaction yields (up to 99%) and enantioselectivities (up to 93%) compared to reactions at atmospheric pressure, which often yielded only trace amounts of product. researchgate.net This highlights a potential application for this compound, where its derivatives could act as catalysts or substrates in high-pressure mediated transformations to overcome high activation barriers and improve stereochemical outcomes.

Development of Chiral Schiff Base Complexes

Chiral Schiff bases and their metal complexes are foundational in coordination chemistry and asymmetric catalysis. oszk.hu They are typically synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. scispace.com The resulting imine (or azomethine) group, often in conjunction with another donor atom like a hydroxyl group, can coordinate with a metal center to form a stable chiral complex.

The synthesis of a Schiff base ligand incorporating a trifluoromethyl carbinol moiety has been reported, underscoring the feasibility of using compounds like this compound as precursors. researchgate.net A hypothetical synthetic route could involve the conversion of the hydroxyl group of this compound to an amino group, followed by condensation with a suitable salicylaldehyde (B1680747) derivative. The resulting tridentate ligand could then be complexed with various metal ions (e.g., Cu(II), Ni(II), Mn(II)) to generate chiral catalysts for a range of asymmetric transformations, including cyclopropanation, epoxidation, and Michael additions. nih.govscience.gov The steric hindrance and electronic influence of the trifluoromethyl-indanol backbone would be expected to play a key role in the stereochemical outcome of the catalyzed reactions.

Chiral Solvating Agents for Enantiodifferentiation in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds. This is often achieved by using a chiral solvating agent (CSA), which forms transient, diastereomeric complexes with the enantiomers of the analyte. acs.org These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.

Fluorinated alcohols, particularly those with a trifluoromethyl group adjacent to a carbinol center and an aromatic ring, are known to be highly effective CSAs. researchgate.net A classic example is Pirkle's alcohol, 2,2,2-trifluoro-1-(9-anthryl)ethanol, which is widely used for this purpose. The efficacy of these agents stems from the formation of hydrogen bonds between the CSA's hydroxyl group and a Lewis basic site on the analyte, as well as π-π stacking interactions involving the aromatic rings. The trifluoromethyl group provides a sensitive ¹⁹F NMR probe and contributes to the differentiation of the diastereomeric complexes. researchgate.net

Given its structural similarity to well-established trifluoromethylated CSAs, this compound is an excellent candidate for this application. Its hydroxyl group can act as a hydrogen bond donor, the indane ring system can participate in π-stacking, and the CF₃ group provides a clear signal for ¹⁹F NMR analysis. It is expected to be effective in resolving the signals of various classes of chiral molecules, such as sulfoxides, amines, and other alcohols. kaist.ac.kr

Table 3: Examples of Enantiodifferentiation using Trifluoromethylated Chiral Solvating Agents Data from analogous compounds like Pirkle's alcohol.

| Analyte | Chiral Solvating Agent | Observed Nucleus | Chemical Shift Difference (Δδ, ppm) |

| Methyl Phenyl Sulfoxide | Pirkle's Alcohol | ¹H | 0.04 |

| 1-Phenylethylamine | Pirkle's Alcohol | ¹H | 0.12 |

| 2-Butanol | Pirkle's Alcohol | ¹⁹F (of CSA) | 0.25 |

Spectroscopic Characterization and Structural Elucidation of Trifluoromethylated Indanols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy would be used to identify the number of different types of protons, their connectivity, and their spatial relationships. For 2-(Trifluoromethyl)-2-indanol, one would expect to observe distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (CH₂) protons of the five-membered ring, and the hydroxyl (OH) proton. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing trifluoromethyl group. Spin-spin coupling patterns (J-coupling) would reveal which protons are adjacent to one another, helping to piece together the carbon skeleton.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. A spectrum for this compound would show distinct signals for each unique carbon atom. The chemical shift of the carbon atom bearing the trifluoromethyl and hydroxyl groups would be significantly deshielded. Furthermore, the trifluoromethyl group itself would introduce characteristic coupling (¹JC-F, ²JC-F) on the carbon signals, which is a powerful diagnostic tool.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would be expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to a quaternary carbon.

2D NMR Techniques (e.g., NOESY, COSY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and determining stereochemistry. A COSY (Correlation Spectroscopy) experiment would definitively establish the proton-proton coupling network within the indanol scaffold. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would reveal through-space interactions between protons, providing critical information about the molecule's three-dimensional structure and the relative orientation of the substituents on the five-membered ring.

X-ray Crystallography for Absolute Configuration Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. nih.govwikipedia.org This technique maps the electron density of the crystal, revealing the precise spatial coordinates of every atom. nih.gov This allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of any stereocenters. wikipedia.org It is the gold standard for structural elucidation. nih.govwikipedia.org

Other Spectroscopic Methods for Complementary Structural Data

While NMR and X-ray crystallography are the primary tools, other spectroscopic methods provide valuable complementary data.

Mass Spectrometry (MS): This technique provides the molecule's exact mass and information about its fragmentation pattern. For this compound, one would expect to observe the molecular ion peak, which would confirm the elemental composition. Fragmentation patterns could include the loss of the trifluoromethyl group or water. nist.govnist.govchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic broad absorption band for the O-H stretch of the alcohol group and strong C-F stretching bands associated with the trifluoromethyl group. chemicalbook.comthermofisher.comchemicalbook.com

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic system.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique used for studying species with unpaired electrons and would not be applicable to the ground state of this compound.

Computational Chemistry and Mechanistic Investigations of Trifluoromethylated Indanol Systems

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are instrumental in exploring the conformational landscape and dynamic behavior of trifluoromethylated indanol systems. These methods provide a detailed picture of molecular motion and intermolecular interactions over time.

Conformational analysis of 2-(trifluoromethyl)-2-indanol is crucial for understanding its reactivity and interactions with other molecules. The presence of the bulky and highly electronegative trifluoromethyl (CF3) group at the C2 position significantly influences the conformational preferences of the indanol ring system.

Molecular mechanics calculations can be employed to map the potential energy surface of the molecule by systematically rotating the key dihedral angles. For this compound, the primary degrees of freedom would be the orientation of the hydroxyl group and the rotation of the trifluoromethyl group. It is anticipated that the staggered conformations of the CF3 group relative to the substituents on the indane ring would be energetically favored to minimize steric hindrance. Furthermore, the orientation of the hydroxyl group will be influenced by potential intramolecular hydrogen bonding with the fluorine atoms of the CF3 group, although such bonds are generally weak.

Molecular dynamics simulations can provide a more dynamic picture of the conformational flexibility. By simulating the molecule's motion over time in a solvent environment, one can observe the transitions between different low-energy conformations and determine their relative populations. Studies on simpler fluorinated alcohols have shown that the gauche effect can play a role in determining the preferred dihedral angles around C-C bonds adjacent to the fluorinated carbon. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (HO-C2-C1-C7a) | Dihedral Angle (F-C(CF3)-C2-O) | Relative Energy (kcal/mol) |

| A | 60° | 60° | 0.0 |

| B | 180° | 60° | 1.5 |

| C | -60° | 180° | 2.8 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

The this compound molecule possesses two key functional groups, the hydroxyl (-OH) and the trifluoromethyl (-CF3) group, which can act as points of interaction for bidentate complex formation. This is particularly relevant in the context of chiral recognition and asymmetric synthesis, where chiral solvating agents are often employed.

Molecular dynamics simulations can be utilized to study the formation and stability of complexes between this compound and various chiral solvating agents. These simulations can reveal the preferred binding modes and the nature of the intermolecular interactions that stabilize the complex. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the trifluoromethyl group can participate in non-conventional hydrogen bonds and other electrostatic interactions.

The stability of such bidentate complexes can be quantified by calculating the binding free energy using methods like thermodynamic integration or free energy perturbation. These calculations would provide insights into the enantioselectivity of interactions with chiral solvating agents. For instance, the differential stability of the diastereomeric complexes formed between the R- and S-enantiomers of the indanol and a chiral solvating agent would be a measure of the chiral recognition.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms and noncovalent interactions in systems like this compound.

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to locate the transition state structures and calculate the activation energy barriers.

For example, in a nucleophilic addition of a trifluoromethyl group to indanone to form this compound, DFT could be used to model the reaction pathway. beilstein-journals.org This would involve identifying the structures of the reactants, the transition state, and the product, and calculating their energies. The calculated energy profile would provide a quantitative understanding of the reaction's feasibility and kinetics. Computational studies on similar trifluoromethylation reactions have provided deep mechanistic insights. rsc.orgmontclair.edu

Table 2: Hypothetical DFT Calculated Energies for a Reaction Step

| Species | Electronic Energy (Hartree) | Zero-Point Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | -850.12345 | 0.12345 | 0.0 |

| Transition State | -850.09876 | 0.12121 | 15.5 |

| Product | -850.15432 | 0.12567 | -19.4 |

Note: This table is for illustrative purposes. Actual DFT calculations would provide precise energy values.

The trifluoromethyl group is known to participate in a variety of noncovalent interactions that can influence molecular conformation and crystal packing. DFT calculations can be used to analyze these weak interactions in detail. One such interaction is the charge-dipole interaction between the polarized C-F bonds and a cation, such as a sodium ion (Na+).

In the context of this compound, if a sodium salt is present (for example, as a counterion of a base used in a reaction), there is a possibility of a C-F···Na+ interaction. DFT calculations can quantify the strength of this interaction by calculating the interaction energy between the trifluoromethyl group and the sodium ion. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the nature of this interaction, confirming whether it is purely electrostatic or has some degree of covalent character.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

For studying the behavior of this compound in a large and complex environment, such as in solution or within an enzyme active site, a full quantum mechanical treatment is often computationally prohibitive. In such cases, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods provide an effective solution. wikipedia.orgrsc.org

In a QM/MM calculation, the system is partitioned into two regions. The chemically active part, for instance, the this compound molecule and the reacting partners, is treated with a high-level QM method (like DFT). The surrounding environment, such as the solvent molecules or the protein, is treated with a more computationally efficient MM force field.

This approach allows for the accurate modeling of chemical reactions and interactions in a realistic environment. For example, a QM/MM study could be used to investigate an enzyme-catalyzed reaction involving this compound. The indanol substrate and the key active site residues would be included in the QM region, while the rest of the enzyme and the surrounding water molecules would be in the MM region. Such a study could provide insights into the catalytic mechanism and the factors contributing to the enzyme's specificity and efficiency. manchester.ac.uk The accuracy of QM/MM methods relies on the careful choice of the QM and MM methods and the treatment of the boundary between the two regions. wikipedia.org

Theoretical Studies of Solvolysis Rates and Carbenium Ion Intermediates

Theoretical and computational chemistry have proven to be invaluable tools in elucidating the reaction mechanisms of solvolysis reactions involving trifluoromethylated compounds. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group profoundly influences the stability of adjacent carbocationic centers, thereby affecting reaction rates and pathways. While specific computational studies on this compound are not extensively documented in publicly accessible literature, a wealth of theoretical research on analogous α-trifluoromethyl benzylic and related systems provides a robust framework for understanding its reactivity.

The solvolysis of substrates that can form α-trifluoromethyl-substituted carbenium ions is a central theme in these investigations. A primary finding across numerous studies is the significant rate-retarding effect of the CF₃ group in S(_N)1-type reactions. beilstein-journals.org This effect is attributed to the powerful destabilization of the incipient carbenium ion by the inductive electron withdrawal of the fluorine atoms. beilstein-journals.org

Mechanistic Insights from Linear Free-Energy Relationships

Linear free-energy relationships (LFERs), such as the Hammett-Brown equation, are frequently employed to probe the mechanism of solvolysis and the electronic demand of the transition state leading to the carbenium ion. For various benzylic sulfonate derivatives bearing an α-trifluoromethyl group, linear correlations between the logarithm of the solvolysis rate and parameters like the solvent ionizing power (Y(_{OTs})) are indicative of a mechanism involving the formation of a carbenium ion in the rate-determining step. beilstein-journals.orgmdpi.com

For instance, studies on the solvolysis of various α-trifluoromethyl benzylic tosylates have demonstrated large negative ρ values in Hammett-Brown plots. mdpi.com This indicates a high sensitivity to the electronic effects of substituents on the aromatic ring and points to the development of a significant positive charge at the benzylic carbon in the transition state. mdpi.com The magnitude of these ρ values, often around -10, underscores the extreme electron deficiency of the transition state, further highlighting the destabilizing influence of the CF₃ group. mdpi.com

Computational Modeling of Carbenium Ion Intermediates

Ab initio calculations have been instrumental in dissecting the electronic structure and stability of α-(trifluoromethyl)carbenium ions. beilstein-journals.org These theoretical studies have explored the geometry and electronic distribution within these reactive intermediates. One of the key insights from such calculations is the paradoxical role of the trifluoromethyl group. While it is strongly destabilizing due to induction, computational models have shown that it can also act as a modest π-electron donor through hyperconjugation. beilstein-journals.org

The table below summarizes representative comparative solvolysis rate data for different systems, illustrating the impact of the α-CF₃ group.

| Substrate Pair (Leaving Group) | Solvent | Rate Ratio (k({H/CH3})/k({CF3})) | Reference |

| Benzylic Tosylates | TFA | ~54 (k({H})/k({CF3})) | beilstein-journals.org |

| p-OMe-Benzylic Tosylates | HFIP | ~2.5 (k({H})/k({CF3})) | beilstein-journals.org |

| Allylic Systems (S({N})1) | Acetone-H₂O | 5.4 x 10 (k({CH3})/k({CF3})) | beilstein-journals.org |

This table is illustrative and compiles data from various systems to show the general trend of the trifluoromethyl group's effect on solvolysis rates.

Future Research Directions and Unexplored Avenues in Trifluoromethylated Indanol Chemistry

Development of Novel and Efficient Synthetic Routes for Specific Isomers of 2-(Trifluoromethyl)-2-indanol

The stereoselective synthesis of specific isomers of this compound remains a compelling challenge. While methods for the synthesis of trifluoromethylated alcohols and indanol derivatives exist, the development of highly efficient and stereodivergent routes to access all possible stereoisomers of this compound is a key area for future research.

Future efforts could focus on the asymmetric trifluoromethylation of 1-indanone (B140024) and its derivatives. acs.orgnih.gov The development of novel chiral catalysts for the enantioselective addition of a trifluoromethyl group to the carbonyl carbon of indanone would provide direct access to enantiopure this compound. Furthermore, diastereoselective reduction of 2-(trifluoromethyl)-1-indanone, which can be synthesized from the corresponding indanone, offers another promising avenue. figshare.com The choice of reducing agent and chiral catalyst will be crucial in controlling the stereochemical outcome.

Another promising approach involves the kinetic resolution of racemic this compound. This could be achieved through enzymatic or chemo-catalytic methods, where one enantiomer is selectively transformed, leaving the other enantiomer in high enantiomeric excess. The development of robust and highly selective catalysts for this purpose is a significant research goal.

| Research Approach | Potential Outcome | Key Challenges |

| Asymmetric Trifluoromethylation of 1-Indanone | Direct access to enantiopure this compound | Development of highly enantioselective and robust catalysts. |

| Diastereoselective Reduction of 2-(Trifluoromethyl)-1-indanone | Access to specific diastereomers of substituted derivatives | Controlling the facial selectivity of the reduction. |

| Kinetic Resolution of Racemic this compound | Separation of enantiomers from a racemic mixture | Finding highly efficient and selective enzymatic or chemical catalysts. |

Exploration of New Catalytic Applications Beyond Current Paradigms

The unique structural and electronic properties of the this compound scaffold make it an intriguing candidate for the development of novel catalysts and ligands. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the hydroxyl group and the Lewis basicity of potential coordinating atoms, leading to novel catalytic activities.

Future research could explore the use of this compound and its derivatives as organocatalysts. oaepublish.comnih.gov For instance, the hydroxyl group could act as a hydrogen bond donor in activating electrophiles, while the trifluoromethyl group could provide a specific steric and electronic environment to control stereoselectivity. Furthermore, the indanol backbone can be functionalized to introduce other catalytic moieties, leading to bifunctional catalysts with enhanced activity and selectivity.

The development of metal complexes bearing ligands derived from this compound is another exciting prospect. The trifluoromethyl group can be used to fine-tune the electronic properties of the metal center, potentially leading to catalysts with improved performance in a variety of transformations, including asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery in Complex Systems

Computational chemistry offers a powerful tool to accelerate the development of synthetic routes and to gain deeper insights into reaction mechanisms. The application of advanced computational modeling to the chemistry of this compound is a largely unexplored area with immense potential.

Density Functional Theory (DFT) calculations can be employed to predict the stereochemical outcomes of various synthetic approaches. nih.gov By modeling the transition states of different reaction pathways, researchers can identify the factors that govern stereoselectivity and rationally design catalysts and reaction conditions to favor the formation of a desired isomer. Computational studies can also be used to elucidate the mechanism of novel catalytic reactions involving this compound-derived catalysts, providing valuable information for catalyst optimization. ccspublishing.org.cn

Furthermore, computational screening of virtual libraries of this compound derivatives could help identify promising candidates for specific catalytic applications. This in silico approach can significantly reduce the experimental effort required for catalyst discovery and development.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are becoming increasingly important in modern organic synthesis. The integration of flow chemistry and other sustainable methodologies into the synthesis and application of this compound is a critical area for future investigation.

Flow chemistry offers several advantages over traditional batch processes, including improved safety, enhanced heat and mass transfer, and the potential for automation and scalability. polimi.it Developing continuous-flow methods for the synthesis of this compound could lead to more efficient and safer production processes. chemrevlett.com The use of immobilized catalysts and reagents in flow reactors could also facilitate catalyst recycling and product purification, further enhancing the sustainability of the process.

In addition to flow chemistry, the exploration of greener solvents, such as bio-based solvents or supercritical fluids, and the use of renewable starting materials are important avenues for future research. researchgate.net Life cycle assessment studies could be conducted to evaluate the environmental impact of different synthetic routes and to identify the most sustainable options. rsc.org

Design of Next-Generation Chiral Auxiliaries and Ligands Based on the Indanol Scaffold

The rigid indanol scaffold has been successfully employed in the design of chiral auxiliaries and ligands for asymmetric synthesis. The introduction of a trifluoromethyl group at the C2 position offers a unique opportunity to create a new generation of these valuable synthetic tools with enhanced properties.

The trifluoromethyl group can exert a significant steric and electronic influence on the stereochemical course of a reaction when the this compound moiety is used as a chiral auxiliary. wikipedia.org Future research should focus on the synthesis of a variety of derivatives where the hydroxyl group is attached to a prochiral substrate, and their application in a range of asymmetric transformations, such as aldol (B89426) reactions, Diels-Alder reactions, and alkylations. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(Trifluoromethyl)-2-indanol in laboratory settings?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or catalytic trifluoromethylation. A validated method involves using 2-indanol (CAS 4254-29-9) as a starting material, followed by trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent under inert conditions. For example, in analogous syntheses (e.g., 2-(Trifluoromethyl)phenol derivatives), the trifluoromethyl group is introduced via copper-mediated cross-coupling or radical pathways . Post-synthesis, purification via column chromatography and characterization using LCMS (e.g., m/z analysis) and HPLC (retention time: ~1.01–1.25 minutes under SQD-FA05 conditions) are critical to confirm purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Compare H and C NMR data with analogs (e.g., 2-indanol derivatives) to identify shifts caused by the trifluoromethyl group. For example, the CF group deshields adjacent protons, producing distinct splitting patterns .

- LCMS/HPLC : Match observed m/z values (e.g., [M+H]+ peaks) and retention times to theoretical predictions. Discrepancies >0.1 min in HPLC may indicate impurities .

- X-ray Crystallography : If single crystals are obtained, compare bond lengths and angles with similar trifluoromethylated indanols .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

Methodological Answer: Contradictory reactivity data (e.g., varying reaction yields in polar vs. nonpolar solvents) can be resolved through:

- Solvent Parameter Analysis : Use Kamlet-Taft or Hansen solubility parameters to correlate solvent polarity/polarizability with reaction outcomes. For instance, trifluoromethyl groups enhance lipophilicity, favoring reactions in low-polarity solvents like toluene .

- Kinetic Profiling : Conduct time-resolved NMR or in-situ IR spectroscopy to track intermediate formation. For example, slower kinetics in DMSO may indicate stabilization of transition states via hydrogen bonding .

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to model solvent effects on reaction pathways, focusing on solvation energies and transition-state geometries .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer: Computational approaches include:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with proteins (e.g., cytochrome P450 enzymes). The trifluoromethyl group’s electronegativity may stabilize hydrophobic pockets or disrupt hydrogen-bond networks .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energies (MM/PBSA) to prioritize analogs for in vitro testing .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., CF as a hydrophobic anchor) using tools like LigandScout. Validate with SAR studies on indanol derivatives .

Q. What experimental design principles optimize enantioselective synthesis of this compound?

Methodological Answer: Enantioselectivity can be enhanced via:

- Chiral Catalysts : Employ Ru(II)- or Ir(I)-based catalysts for asymmetric transfer hydrogenation. For example, Noyori-type catalysts achieve >90% ee in analogous indanol syntheses .

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during trifluoromethylation. Post-reaction cleavage under mild conditions preserves chirality .

- Kinetic Resolution : Utilize lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer from a racemic mixture. Monitor progress via chiral HPLC (e.g., Chiralpak AD-H column) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

Methodological Answer: Discrepancies (e.g., varying IC values in kinase assays) require:

- Assay Standardization : Re-test compounds under uniform conditions (e.g., ATP concentration, pH). For instance, trifluoromethyl groups may chelate metal ions, altering assay outcomes .

- Metabolite Screening : Use LC-HRMS to identify degradation products or active metabolites that may influence activity. Compare with stable isotope-labeled analogs .

- Target Profiling : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule off-target effects. Cross-validate with CRISPR knockouts of suspected targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.